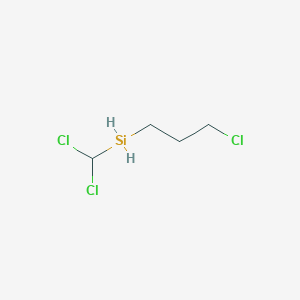

3-Chloropropyl dichloromethylsilane

Description

Significance of Organosilicon Compounds and Chlorosilanes

Organosilicon compounds, characterized by the presence of a silicon-carbon (Si-C) bond, are a versatile class of chemicals with significant roles in both industrial applications and scientific research. The unique properties imparted by the Si-C bond, such as enhanced thermal stability, hydrophobicity, and flexibility, distinguish them from purely organic or inorganic compounds. sigmaaldrich.com Unlike carbon, silicon typically forms stable single bonds, leading to the formation of diverse structures like silanes, siloxanes, and silicones (polysiloxanes). sigmaaldrich.com These compounds find widespread use in various sectors, including electronics, medicine, construction, and personal care products. chemicalbook.com

At the core of organosilicon chemistry are chlorosilanes, which are reactive compounds containing at least one silicon-chlorine (Si-Cl) bond. researchgate.net These compounds serve as fundamental building blocks for the synthesis of a vast array of silicone-based materials. nih.gov The reactivity of the Si-Cl bond allows for hydrolysis and polycondensation reactions, which are essential for the production of silicone polymers, oils, and resins. nih.gov Methyl-substituted chlorosilanes, in particular, are produced on a large scale and are pivotal in the silicone industry. nih.gov

Overview of Functionalized Chlorosilanes

Functionalized chlorosilanes are a subclass of chlorosilanes that possess an organic functional group in addition to the reactive Si-Cl bond. This dual functionality allows them to act as molecular bridges between inorganic and organic materials, a property that is highly valuable in materials science. The organofunctional group can alter the surface properties of a substrate, such as wetting and adhesion, or it can be used to catalyze chemical transformations at interfaces. gelest.com

These compounds are instrumental in the development of advanced materials with tailored properties. They are widely used as coupling agents to enhance the bond between dissimilar materials, such as glass fibers and a polymer matrix in composites. gelest.com Furthermore, functionalized chlorosilanes are employed in surface modification to impart specific characteristics like hydrophobicity or to immobilize catalysts. gelest.comnih.gov The ability to introduce a wide range of functional groups opens up possibilities for creating materials with enhanced mechanical properties, improved dispersion of particles in a matrix, and increased durability. gelest.com

Scope and Research Relevance of 3-Chloropropyl dichloromethylsilane (B8780727)

3-Chloropropyl dichloromethylsilane, with the chemical formula Cl(CH₂)₃Si(CH₃)Cl₂, is a key functionalized chlorosilane that has garnered significant attention in research and industrial applications. sigmaaldrich.com Its structure, featuring a reactive dichloromethylsilyl group and a versatile chloropropyl group, makes it a valuable intermediate in the synthesis of more complex organosilicon compounds and materials. sigmaaldrich.com

The research relevance of this compound stems from its utility as a precursor in various synthetic pathways. It is a starting material for the synthesis of enoxysilacyclobutanes and has been cited in the Journal of the American Chemical Society. sigmaaldrich.com The chloropropyl group can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. This versatility makes it a crucial component in the design of new polymers and for the modification of surfaces.

In materials science, this compound is utilized in the preparation of functionalized surfaces and nanoparticles. For instance, it has been used to modify the surface of halloysite nanotubes, creating active sites for further chemical reactions and the development of new materials for chemical engineering and nanotechnology. mdpi.com Research has also explored its role in the synthesis of bioactive nanoparticles for potential anti-cancer applications, where it is used to functionalize iron oxide nanoparticles. nih.gov The compound's ability to act as a linker between inorganic substrates and organic molecules continues to be an active area of research, with applications in fields ranging from biomedical devices to advanced coatings. researchgate.netnih.gov

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (3-Chloropropyl)methyldichlorosilane | 7787-93-1 | C₄H₉Cl₃Si | 191.56 |

| Chloro(3-chloropropyl)dimethylsilane | (3-Chloropropyl)dimethylchlorosilane | 10605-40-0 | C₅H₁₂Cl₂Si | 171.14 |

| 3-Chloropropyltrimethoxysilane (B1208415) | (3-Chloropropyl)trimethoxysilane | 2530-87-2 | C₆H₁₅ClO₃Si | 198.72 |

| Dichloromethylsilane | Methyldichlorosilane | 75-54-7 | CH₄Cl₂Si | 115.03 |

| 3-Chloropropylmethyldimethoxysilane | (3-Chloropropyl)dimethoxymethylsilane | 18171-19-2 | C₆H₁₅ClO₂Si | 182.72 |

| 3-Chloropropylsilanetriol | Not available | C₃H₉ClO₃Si | 156.64 | |

| Bis(3-chloropropyl)dichlorosilane | 33317-65-6 | C₆H₁₂Cl₄Si | 269.06 | |

| 3-Chloropropyltrichlorosilane | 2550-06-3 | C₃H₆Cl₄Si | 211.98 |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉Cl₃Si |

| Molecular Weight | 191.56 g/mol |

| CAS Number | 7787-93-1 |

| Appearance | Liquid |

| Boiling Point | 80 °C at 18 mmHg |

| Density | 1.227 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.461 |

| Flash Point | 59 °C (138.2 °F) - closed cup |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9Cl3Si |

|---|---|

Molecular Weight |

191.55 g/mol |

IUPAC Name |

3-chloropropyl(dichloromethyl)silane |

InChI |

InChI=1S/C4H9Cl3Si/c5-2-1-3-8-4(6)7/h4H,1-3,8H2 |

InChI Key |

RJUYTLBXBVBQGL-UHFFFAOYSA-N |

Canonical SMILES |

C(C[SiH2]C(Cl)Cl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloropropyl Dichloromethylsilane

Direct Synthesis Approaches

The most prevalent and industrially significant method for synthesizing 3-chloropropyl dichloromethylsilane (B8780727) is the direct hydrosilylation of allyl chloride with dichloromethylsilane. lookchem.comresearchgate.net This process involves the addition of the silicon-hydrogen bond of dichloromethylsilane across the carbon-carbon double bond of allyl chloride.

The fundamental reaction is as follows: CH₂(Cl)CH=CH₂ + HSi(CH₃)Cl₂ → ClCH₂CH₂CH₂Si(CH₃)Cl₂

This addition reaction is typically exothermic and requires a catalyst to proceed at a practical rate. google.com The direct synthesis approach is favored for its atom economy, as it directly combines the two primary reactants into the desired product in a single step.

Multi-step Synthetic Pathways

While direct hydrosilylation is the dominant method, multi-step synthetic strategies can also be employed, often involving Grignard reagents. gelest.com A theoretical multi-step pathway could involve the formation of a Grignard reagent from 1-bromo-3-chloropropane, which is then reacted with dichloromethylsilane.

A general representation of a Grignard-based synthesis involves:

Grignard Reagent Formation: Br(CH₂)₃Cl + Mg → BrMg(CH₂)₃Cl

Reaction with Silane (B1218182): BrMg(CH₂)₃Cl + Si(CH₃)Cl₃ → Cl(CH₂)₃Si(CH₃)Cl₂ + MgBrCl

This approach, known as reverse addition (adding the Grignard reagent to the silane), is often preferred when partial substitution of the silane is desired. gelest.com However, the reactivity of Grignard reagents can lead to side reactions, and careful control of stoichiometry and reaction conditions is essential. Another multi-step approach involves the synthesis of a related compound, such as 3-chloropropyltrimethoxysilane (B1208415), through the hydrosilylation of allyl chloride with trichlorosilane (B8805176), followed by a subsequent reaction with methanol (B129727) to replace the chloro groups on the silicon atom. oecd.org A similar principle could be adapted, though it introduces additional steps compared to the direct synthesis.

Catalytic Considerations in Synthesis

The choice of catalyst is paramount in the hydrosilylation synthesis of 3-chloropropyl dichloromethylsilane, directly impacting reaction rate, selectivity, and yield. A variety of transition-metal catalysts have been investigated and employed.

Platinum-Based Catalysts : These are the most traditional and widely used catalysts for hydrosilylation. researchgate.net

Speier's Catalyst (H₂PtCl₆) : Often used in an isopropanol (B130326) solution, chloroplatinic acid is a common and effective catalyst. google.com However, it can sometimes lead to side reactions. researchgate.net

Karstedt's Catalyst : A platinum(0) complex that is generally more active than Speier's catalyst, especially in the hydrosilylation of allyl derivatives. researchgate.net Silica-supported Karstedt-type catalysts have also been developed, demonstrating good yields. researchgate.net

Other Platinum Complexes : Dichloro-bis(triphenylphosphine) platinum (II) has been shown to produce high yields of the related 3-chloropropyltrichlorosilane, significantly reducing by-products compared to other methods. google.com

Rhodium-Based Catalysts : Recent research has highlighted the exceptional efficiency and selectivity of certain rhodium catalysts. The Rh(I) catalyst, [RhCl(dppbzF)]₂, where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, has been shown to achieve over 99% selectivity for the formation of trichloro(3-chloropropyl)silane with a very high turnover number (TON) of 140,000, drastically outperforming conventional platinum catalysts. nih.gov

Ruthenium-Based Catalysts : Ruthenium carbonyl complexes, such as Ru₃(CO)₁₂, have also been utilized as catalysts for the synthesis of related compounds like 3-chloropropyltrimethoxysilane. google.com

The catalytic system can also include co-catalysts or promoters. For instance, amines like n-tributylamine have been used in conjunction with chloroplatinic acid to enhance the reaction. google.com

Optimization of Reaction Conditions and Yields

Achieving high yields and purity requires careful optimization of several reaction parameters. Machine learning and automated experimentation are emerging as powerful tools for accelerating the discovery of optimal conditions. beilstein-journals.org

Key Optimization Parameters:

| Parameter | Description | Findings |

|---|---|---|

| Reactant Molar Ratio | The ratio of allyl chloride to dichloromethylsilane influences product yield and minimizes unreacted starting materials. | For the related synthesis of 3-chloropropyltrichlorosilane, a molar ratio of trichlorosilane to allyl chloride between 1.0:1.1 and 1.0:1.5 has been found to be effective. google.com |

| Temperature | Controls the reaction rate and can influence the formation of by-products. | Reactions are often initiated at room temperature, with the temperature controlled between 65-80°C during the feed. google.com Lower temperatures can lead to a significant decrease in product yield. nih.gov |

| Catalyst Concentration | The amount of catalyst used is a trade-off between reaction rate and cost. | In some rhodium-catalyzed reactions, catalyst loading as low as 5 ppm has been shown to produce the desired product. nih.gov For platinum catalysts, concentrations can range from 0.01 to 0.5 mol% based on the silane. google.com |

| Solvent | The reaction medium can affect the rate and selectivity. | While some industrial processes may avoid solvents, various solvents like alkanes, ethers (e.g., tetrahydrofuran), and ketones have been studied. google.comgoogle.com The choice of solvent is critical and can significantly impact the reaction's efficiency. researchgate.net |

| Reaction Time | The duration of the reaction needed to achieve maximum conversion. | With highly active catalysts, reaction times can be significantly shortened. For example, a rhodium-catalyzed reaction achieved a 73% yield in 10 hours. nih.gov |

Reported yields for this compound can be quite high under optimized conditions. For instance, a synthesis route using dihydrogen hexachloroplatinate as a catalyst reports a yield of 98.5%. lookchem.com Another study using a silica-supported Karstedt-type catalyst achieved a yield of 78.42% under its determined optimal conditions. researchgate.net

Purity Assessment and By-product Analysis in Synthesis

The synthesis of this compound is often accompanied by the formation of by-products, which necessitates thorough analysis and purification steps. Commercially available this compound typically has a purity of 97% to 98%. lookchem.comsigmaaldrich.com

Common By-products and Impurities: The hydrosilylation of allyl chloride is known to have potential selectivity issues. researchgate.net The formation of by-products can occur through several competing reaction pathways:

Isomerization Products : Addition of the silyl (B83357) group to the internal carbon of the allyl group can lead to the formation of an isomeric product.

Reduction Products : The catalyst can sometimes facilitate the reduction of the allyl group. researchgate.net

Other Silane Products : In related syntheses, by-products such as propyltrichlorosilane and silicon tetrachloride have been identified. google.com

Analytical Techniques:

Gas Chromatography (GC) : This is the primary method used to analyze the reaction mixture, determine the purity of the final product, and quantify the yield. lookchem.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to confirm the structure of the desired product and identify impurities. trine.edu

Distillation : After the reaction, the product is typically purified by distillation to separate it from unreacted starting materials, the catalyst, and any by-products. google.comchemicalbook.com The boiling point of this compound is reported as 160.9°C at 760 mmHg or 80°C at 18 mmHg. lookchem.comsigmaaldrich.com

The choice of catalyst and reaction conditions plays a crucial role in minimizing the formation of these by-products. For example, the use of specific rhodium nih.gov and platinum google.com catalysts has been shown to significantly improve selectivity and reduce the amount of unwanted side products.

Reaction Mechanisms and Chemical Transformations of 3 Chloropropyl Dichloromethylsilane

Hydrolysis and Condensation Pathways

The most fundamental transformation of 3-chloropropyl dichloromethylsilane (B8780727) involves the reaction of the moisture-sensitive Si-Cl bonds with water. This process occurs in two main stages: initial hydrolysis to form silanol (B1196071) intermediates, followed by condensation to build siloxane polymer backbones.

The hydrolysis of the two chloro groups on the silicon atom is a rapid and exothermic process, yielding a dihydroxy intermediate, (3-chloropropyl)methylsilanediol, and two equivalents of hydrogen chloride. uni-wuppertal.de The reaction can be represented as:

Cl(CH₂)₃Si(CH₃)Cl₂ + 2 H₂O → Cl(CH₂)₃Si(CH₃)(OH)₂ + 2 HCl

This reaction is typically very fast, with the half-life of similar chlorosilanes in the presence of moisture being on the order of minutes. oecd.org The liberation of hydrochloric acid causes a significant decrease in the pH of the reaction medium, which in turn catalyzes both the hydrolysis and subsequent condensation steps. uni-wuppertal.deresearchgate.net

The kinetics of hydrolysis for organosilanes are strongly influenced by the pH of the system. researchgate.net While specific thermodynamic and kinetic data for 3-chloropropyl dichloromethylsilane are not extensively detailed in the literature, the general principles for chlorosilane hydrolysis apply. The reaction is thermodynamically favorable due to the formation of stable Si-O bonds and the release of HCl. The rate is dependent on factors such as water concentration, temperature, and the presence of catalysts. In aqueous systems, the silanols produced can be stable for a period, but they are generally susceptible to self-condensation. researchgate.net

Following hydrolysis, the generated (3-chloropropyl)methylsilanediol intermediates undergo condensation reactions to form siloxane bonds (Si-O-Si). This process involves the elimination of a water molecule from two silanol groups. uni-wuppertal.de

n Cl(CH₂)₃Si(CH₃)(OH)₂ → [-Si(CH₃)(CH₂CH₂CH₂Cl)-O-]n + n H₂O

This condensation can proceed via several mechanisms, which are typically acid or base-catalyzed. Given that hydrolysis of the parent chlorosilane generates HCl, the system is inherently acidic, favoring acid-catalyzed condensation. The reaction continues, leading to the formation of linear or cyclic polysiloxane chains and potentially cross-linked networks. uni-wuppertal.deresearchgate.net The structure of the final polymer—whether it is a linear oil, a cyclic oligomer, or a cross-linked resin—depends on the reaction conditions, such as concentration, temperature, and solvent. The di-functionality of the dichlorosilyl group allows for the formation of long, linear polymer chains. uni-wuppertal.de

The table below summarizes the key reactions in the hydrolysis and condensation of this compound.

| Reaction Type | Reactants | Products | Key Features |

| Hydrolysis | This compound, Water | (3-chloropropyl)methylsilanediol, Hydrogen Chloride | Rapid, exothermic, produces acidic byproduct. |

| Condensation | (3-chloropropyl)methylsilanediol | Poly[(3-chloropropyl)methylsiloxane], Water | Forms Si-O-Si bonds, leads to polymer formation. |

Nucleophilic Substitution Reactions on the Propyl Chain

The chlorine atom at the end of the propyl chain is susceptible to nucleophilic substitution, similar to a primary alkyl halide. This allows for the introduction of a wide variety of functional groups, transforming the non-polar propyl chain into a reactive handle for further chemical modification or for imparting specific properties to the final material.

The terminal chlorine can be displaced by a range of nucleophiles. A common example is the Finkelstein reaction, where the chloride is exchanged for another halide, such as iodide, by treatment with sodium iodide in acetone. This substitution can facilitate subsequent nucleophilic substitution reactions, as iodide is a better leaving group than chloride.

Other nucleophiles, such as amines, thiols, and cyanides, can also displace the chloride to form new carbon-heteroatom bonds, further functionalizing the silane (B1218182) monomer before or after polymerization.

A particularly useful transformation is the reaction with sodium azide (B81097) (NaN₃) to produce 3-azidopropyl dichloromethylsilane. researchgate.net This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net

Cl(CH₂)₃Si(CH₃)Cl₂ + NaN₃ → N₃(CH₂)₃Si(CH₃)Cl₂ + NaCl

The resulting azide group is a versatile functional group. It is relatively stable and can undergo highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the silane to other molecules or surfaces. researchgate.net Studies on the analogous 3-(chloropropyl)-triethoxysilane show that this nucleophilic substitution benefits from higher reaction temperatures and longer reaction times. researchgate.net The stability of the resulting γ-azido group is generally good over a range of conditions. researchgate.net

Silicon-Center Reactivity

The primary reactivity at the silicon center involves the cleavage of the silicon-chlorine bonds. As discussed, hydrolysis is the most common reaction. However, these Si-Cl bonds can also participate in other important transformations.

The dichlorosilyl group can react with alcohols to form dialkoxysilanes, or with amines to form silylamines. These reactions are analogous to hydrolysis but introduce different functional groups at the silicon center.

Furthermore, the Si-Cl bonds in chlorosilanes can be activated by transition metal catalysts, such as palladium, to participate in cross-coupling reactions. thermofisher.com In reactions like the Hiyama coupling, the organosilane can be coupled with organohalides. thermofisher.com While typically used with organotrialkoxysilanes, the principle of activating a Si-Cl bond for cross-coupling has been explored, representing a more advanced application of silicon-center reactivity beyond simple substitution or hydrolysis. researchgate.net This allows for the formation of silicon-carbon bonds, connecting the silicon atom directly to aryl or vinyl groups.

The table below provides a summary of the physical and chemical properties of the parent compound.

| Property | Value | Reference |

| CAS Number | 7787-93-1 | sigmaaldrich.com |

| Molecular Formula | C₄H₉Cl₃Si | sigmaaldrich.com |

| Molecular Weight | 191.56 g/mol | sigmaaldrich.com |

| Boiling Point | 80 °C at 18 mmHg | sigmaaldrich.com |

| Density | 1.227 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.461 | sigmaaldrich.com |

Disproportionation Reactions and Equilibrium Studies

Disproportionation, also known as redistribution, is a characteristic reaction of organosilanes where substituents on the silicon atom exchange with other silicon centers to form new silane species. acs.orgyoutube.comyoutube.com For organochlorosilanes like this compound, these reactions involve the exchange of chloro, methyl, and 3-chloropropyl groups between silicon atoms. This process is typically facilitated by a catalyst, such as sodium chloroaluminate, and is of significant interest in the commercial production of specific organochlorosilanes. acs.org

The general equilibrium for the redistribution of groups (R, R', Cl) on a silicon center can be represented as:

2 R(R')SiCl₂ ⇌ R₂SiCl₂ + R'₂SiCl₂

In the specific context of this compound, a potential disproportionation reaction could lead to an equilibrium mixture containing various methylated and alkylated chlorosilanes. For example, two molecules of (3-Chloropropyl)methyldichlorosilane could redistribute their substituents to form Dichlorodimethylsilane and Bis(3-chloropropyl)dichlorosilane. While specific equilibrium studies on this compound are not extensively documented in publicly available research, the principles governing organochlorosilane redistribution are well-established. acs.orgdocumentsdelivered.com

Formation of Silane Hydrides

The dichlorosilyl group in this compound can be converted to a silane hydride (Si-H) through reduction. Silane hydrides are valuable reagents in organic synthesis, often serving as mild reducing agents. wikipedia.orgmsu.eduorganicchemistrydata.org The reduction of the Si-Cl bonds in this compound to Si-H bonds can be achieved using common hydride-donating reagents.

This transformation yields (3-chloropropyl)methylsilane, a derivative that contains a reactive Si-H bond, making it suitable for subsequent reactions like hydrosilylation. The general reaction is:

Cl(CH₂)₃Si(CH₃)Cl₂ + 2 [H] → Cl(CH₂)₃Si(CH₃)H₂ + 2 HCl

A variety of reducing agents can be employed for this purpose, each with different reactivities and selectivities. msu.educhadsprep.com

Table 1: Common Reducing Agents for the Conversion of Chlorosilanes to Silane Hydrides

| Reducing Agent | Formula | Typical Application |

| Lithium Aluminum Hydride | LiAlH₄ | A powerful and common reagent for reducing a wide range of functional groups, including chlorosilanes. chadsprep.com |

| Sodium Borohydride | NaBH₄ | A milder reducing agent, sometimes used with catalysts for chlorosilane reduction. chadsprep.comrsc.org |

| Diisobutylaluminium Hydride | i-Bu₂AlH | An organoaluminium hydride used for various reductions. msu.edu |

Polymerization and Oligomerization Mechanisms

This compound and its derivatives are precursors for various polymerization and oligomerization processes, leading to the formation of silicon-containing polymers (polysiloxanes or polysilanes).

Cyclo-oligomerization

Intramolecular reaction of this compound can lead to the formation of cyclic silanes. A key pathway is through a Grignard-type reaction, where the terminal chloroalkyl group is first reacted with magnesium to form a Grignard reagent. This intermediate then undergoes an intramolecular nucleophilic attack on the electrophilic silicon center, displacing one of the chloro substituents on the silicon atom to form a strained, four-membered ring known as a siletane.

The primary product of this reaction is 1-chloro-1-methylsilacyclobutane. This cyclic monomer is a crucial building block for subsequent polymerization reactions. The process is analogous to the synthesis of other cyclic compounds via intramolecular Grignard reactions. chemicalbook.com

Anionic Ring-Opening Polymerization

The siletane derivative formed via cyclo-oligomerization, 1-chloro-1-methylsilacyclobutane, can undergo anionic ring-opening polymerization (AROP). epa.gov This is a chain-growth polymerization where an anionic initiator attacks the strained ring, causing it to open and form a new propagating anionic center. mdpi.comyoutube.com This process is repeated with subsequent monomer additions, leading to the formation of a long-chain polymer, poly(1-methyl-1-silabutane).

The polymerization of silacyclobutane (B14746246) derivatives can exhibit characteristics of a living polymerization, allowing for control over the polymer's molecular weight and structure. epa.gov

Table 2: Typical Initiators for Anionic Ring-Opening Polymerization

| Initiator Class | Example | Mechanism |

| Organolithium Reagents | Butyllithium (n-BuLi) | The butyl anion acts as the nucleophile, attacking the silicon atom in the siletane ring to initiate polymerization. epa.gov |

| Alkali Metal Silanolates | Potassium Silanolate | These initiators are commonly used for the AROP of cyclosiloxanes and can be adapted for siletanes. mdpi.com |

Radical Polymerization

Derivatives of this compound can be modified to participate in radical polymerization. youtube.com For this to occur, a radically polymerizable group, such as a vinyl group, must be introduced. This can be achieved by dehydrochlorination of the chloropropyl side chain to create an allyl or propenyl group attached to the dichloromethylsilyl moiety.

The resulting vinyl- or allyl-functionalized silane can then undergo radical polymerization, typically initiated by thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. mcmaster.ca The polymerization proceeds via the addition of silyl (B83357) radicals to the double bonds of other monomers, creating a polymer backbone. mcmaster.canih.gov The presence of electronegative substituents on the silicon atom, such as chlorine, can influence the stability and geometry of the resulting silyl radical. mcmaster.ca This method allows for the synthesis of copolymers by reacting the functionalized vinylsilane with other vinyl monomers like styrene (B11656) or methyl methacrylate. mcmaster.ca

Hydrosilylation Reactions involving Derivatives

Hydrosilylation is a fundamental reaction in silicon chemistry involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond. organicchemistrydata.org To perform this reaction starting from this compound, two derivatives are typically required: one containing a Si-H bond and another containing an alkene.

First, the starting material is reduced to form the silane hydride derivative, (3-chloropropyl)methylsilane, as described in section 3.3.2. This hydride can then react with an alkene (e.g., 1-octene) in the presence of a transition metal catalyst. Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are widely used for this purpose, although rhodium complexes have also been shown to be highly effective. documentsdelivered.com

The reaction results in the formation of a new carbon-silicon bond, yielding an alkyl-substituted silane. This process is a versatile method for creating silane coupling agents and functionalizing surfaces.

Table 3: Catalysts for Hydrosilylation Reactions

| Catalyst Name | Description |

| Speier's Catalyst | A solution of chloroplatinic acid (H₂PtCl₆) in isopropanol (B130326). |

| Karstedt's Catalyst | A platinum(0) complex with divinyltetramethyldisiloxane ligands, known for high activity. |

| Rhodium(I) Complexes | Catalysts like [RhCl(dppbzF)]₂ have shown high efficiency and selectivity in specific hydrosilylation reactions. |

Applications of 3 Chloropropyl Dichloromethylsilane in Advanced Materials and Chemical Synthesis

Precursor in Polysiloxane and Silicone Synthesis

The dichloromethylsilane (B8780727) group of the molecule allows it to undergo hydrolysis and condensation reactions, forming the siloxane (Si-O-Si) backbone characteristic of silicones and polysiloxanes. The presence of the chloropropyl group along this backbone introduces a reactive site for further chemical modification, enabling the creation of materials with tailored properties.

3-Chloropropyl dichloromethylsilane is utilized in the synthesis of various copolysiloxane architectures, where its incorporation introduces functional side chains onto the polymer backbone. These chloropropyl groups can be retained for specific functionalities or serve as intermediates for subsequent chemical transformations.

One key method for creating these architectures is the Piers-Rubinsztajn (PR) reaction, a dehydrogenation coupling process. For instance, the reaction between a hydrogen-terminated polydimethylsiloxane (PDMS) and 3-chloropropylmethyldimethoxysilane (a related methoxy-variant of the target compound) can produce a linear silicone oil with pendant chloropropyl groups. nih.gov This process is highly efficient, achieving yields up to 95% at room temperature with low catalyst concentrations. nih.gov The resulting polymer possesses reactive chloropropyl groups distributed along the chain, making it suitable for further processing and functionalization. nih.gov

The introduction of such functional groups is a primary strategy for modifying the properties of polysiloxanes. By copolymerizing siloxane monomers with functional precursors like this compound, researchers can create random or block copolymers with precisely controlled compositions, influencing properties like thermal stability, oil resistance, and viscosity. rsc.orgresearchgate.net

Table 1: Synthesis of Functional Polysiloxanes

| Reaction Type | Precursors | Resulting Architecture | Key Features |

|---|---|---|---|

| Piers-Rubinsztajn (PR) Reaction | Hydrogen-terminated PDMS, 3-chloropropylmethyldimethoxysilane | Linear polysiloxane with pendant chloropropyl groups | High yield (up to 95%), high molecular weight (up to 70.3 kg·mol⁻¹), reactive side chains nih.gov |

In the rubber industry, the incorporation of polarized groups like the chloropropyl moiety can significantly enhance the mechanical properties of elastomers. ahelite.com Chloropropyl-functionalized silanes act as processing additives that couple inorganic fillers with the halogenated rubber matrix, such as chloroprene or chlorinated butyl rubber. cfmats.com This coupling improves various physical and mechanical properties of the final composite material. cfmats.com The introduction of the chloropropyl group can lead to vulcanized rubbers with low penetrability, reduced rolling resistance, and high elasticity. ahelite.com

Role in Sol-Gel Chemistry and Hybrid Organic-Inorganic Materials

Sol-gel chemistry provides a versatile route to synthesize inorganic networks, such as silica (B1680970), under mild conditions. researchgate.net It involves the hydrolysis of precursors followed by polycondensation to form a three-dimensional network. researchgate.net Organofunctional silanes, including derivatives of this compound like 3-chloropropyltriethoxysilane (CPTES), are widely used in this process to create hybrid organic-inorganic materials where organic functionalities are covalently bonded to the inorganic matrix. nbuv.gov.ua

The sol-gel process using 3-chloropropyl-functionalized silanes begins with the hydrolysis of the alkoxy or chloro groups attached to the silicon atom, forming reactive silanol (B1196071) (Si-OH) groups. These silanol groups then undergo condensation reactions with each other or with hydroxyl groups on a substrate, forming stable siloxane (Si-O-Si) bonds. This process results in a cross-linked, three-dimensional network. When this compound or its derivatives are used, the resulting siloxane network is inherently functionalized with chloropropyl groups, which can be used for further reactions. This method is a cornerstone for producing hybrid materials that combine the durability of an inorganic silica network with the chemical reactivity of the organic chloropropyl group.

Mesoporous materials, characterized by pore diameters between 2 and 50 nm, are valuable in applications like catalysis and separation. 3-Chloropropyl-functionalized silanes are instrumental in the one-pot sol-gel synthesis of functionalized mesoporous silica, such as the MCM-41 type. nbuv.gov.ua

In a typical synthesis, a structure-forming silane (B1218182) like tetraethyl orthosilicate (TEOS) is co-condensed with a functional silane such as 3-chloropropyltriethoxysilane in the presence of a template agent (e.g., a surfactant like cetyltrimethylammonium bromide). nbuv.gov.ua The template directs the formation of an ordered porous structure, while the functional silane incorporates chloropropyl groups onto the pore surfaces. nbuv.gov.uaresearchgate.net Research has shown that the ratio of TEOS to the chloropropyl silane influences the final structure; increasing the concentration of the organosilane can lead to a decrease in the ordering of the mesoporous structure. nbuv.gov.ua The resulting 3-chloropropyl-functionalized mesoporous silica possesses a high surface area and reactive "linker" groups that are valuable for designing more complex materials. nbuv.gov.uaresearchgate.net

Table 2: Influence of Synthesis Parameters on Mesoporous Silica Structure

| Functional Silane | Template System | Key Finding | Effect on Material Properties |

|---|---|---|---|

| 3-chloropropyltriethoxysilane (CPTES) | Decyltrimethylammonium bromide (DTAB) and β-cyclodextrin | The addition of β-cyclodextrin as a co-template has a positive effect on the porous structure. | Increases surface area while preserving pore ordering. nbuv.gov.uaresearchgate.net |

Surface Modification and Functionalization

This compound and its derivatives are effective agents for surface modification, acting as a bridge to covalently bond organic functionalities to inorganic substrates like glass, metal oxides, and silica. The silane end of the molecule reacts with hydroxyl groups on the substrate surface to form stable siloxane bonds, while the chloropropyl group extends away from the surface, providing a reactive site for further functionalization.

This process is used to alter the wetting or adhesion characteristics of a substrate, immobilize catalysts, or bind biomaterials. gelest.com For example, halloysite nanotubes have been successfully functionalized by grafting (3-chloropropyl) trimethoxysilane onto their surface. mdpi.com This modification creates a material with high chemical activity, making it a suitable platform for creating new materials for applications in chemical engineering and nanotechnology. mdpi.com The efficiency of this grafting process can be optimized by controlling parameters such as the solvent, reaction time, and the use of catalysts like triethylamine and ammonium hydroxide. mdpi.com

Inorganic Substrate Functionalization (e.g., Silica, Metal Oxides)

This compound serves as a valuable coupling agent for the surface functionalization of inorganic substrates such as silica and various metal oxides. The dichlorosilyl group in the molecule readily hydrolyzes in the presence of surface hydroxyl groups (-OH) found on these inorganic materials, forming stable siloxane (Si-O-Substrate) bonds. This covalent attachment anchors the 3-chloropropyl group to the surface, transforming the substrate's chemical reactivity and physical properties.

Research has demonstrated the successful modification of silica nanoparticles with 3-chloropropyltriethoxysilane, a related compound that also imparts a chloropropyl functionality to the surface. In one study, silica nanoparticles with a size of less than 50 nm were functionalized to create hydrophobic coatings. The process involved the condensation reaction between the silane and the surface hydroxyl groups of the nanosilica. dost.gov.ph This functionalization is key to imparting new properties to the silica particles, making them suitable for applications such as creating water-repellent textiles.

The functionalization of metal oxide nanoparticles with organosilanes is a widely employed strategy to enhance their compatibility with organic matrices and to introduce specific functionalities. While direct studies detailing the use of this compound on a wide array of metal oxides are specific, the general mechanism involves the reaction of the silane with surface hydroxyls, similar to silica. This modification can improve the dispersion of metal oxide nanoparticles in polymer composites and create surfaces with tailored chemical reactivity for further synthetic transformations.

Interactive Data Table: Functionalization of Silica Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Silica Nanoparticles | dost.gov.ph |

| Functionalizing Agent | 3-Chloropropyltriethoxysilane | dost.gov.ph |

| Resulting Particle Size | < 50 nm | dost.gov.ph |

| Application | Hydrophobic Coatings for Textiles | dost.gov.ph |

| Key Feature | Covalent attachment via siloxane bonds | dost.gov.ph |

Organic Polymer Surface Modification

The modification of organic polymer surfaces is crucial for enhancing properties such as adhesion, wettability, and biocompatibility. While various techniques exist for polymer surface modification, the use of organosilanes like this compound offers a chemical approach to introduce new functional groups. The process typically involves creating reactive sites, such as hydroxyl groups, on the polymer surface through methods like plasma treatment or chemical oxidation. Subsequently, the dichlorosilyl group of the silane can react with these sites, covalently bonding the 3-chloropropyl group to the polymer chain.

The tethered 3-chloropropyl group then serves as a reactive handle for further chemical modifications. For instance, the chlorine atom can be displaced by nucleophiles to introduce a wide range of functionalities, thereby tailoring the surface properties for specific applications. This approach allows for the transformation of relatively inert polymer surfaces into reactive platforms for the immobilization of biomolecules, the grafting of other polymers, or the attachment of performance-enhancing additives.

Interfacial Adhesion Enhancement

The performance of composite materials critically depends on the strength of the interface between the inorganic reinforcement (e.g., glass fibers, silica particles) and the organic polymer matrix. This compound can act as an effective adhesion promoter by chemically bridging this interface. The dichlorosilyl end of the molecule forms strong covalent bonds with the inorganic filler, as described in the functionalization of inorganic substrates.

Simultaneously, the 3-chloropropyl group can interact with the polymer matrix in several ways. It can physically entangle with the polymer chains or, more effectively, undergo chemical reactions with functional groups present in the polymer or with curing agents. This dual reactivity creates a robust connection between the filler and the matrix, leading to improved stress transfer and, consequently, enhanced mechanical properties of the composite material, such as tensile strength and impact resistance. Studies on other silane coupling agents have demonstrated significant improvements in the interfacial shear strength of composites. mdpi.com

Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS) and Dendrimers

Octafunctional POSS Derivatives

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silicon-oxygen core and organic substituents at the corners. Octafunctional POSS derivatives, where all eight corners of the cubic silica core are functionalized, are of particular interest as nanoscale building blocks for hybrid materials. The synthesis of octakis(3-chloropropyl)octasilsesquioxane, an important octafunctional POSS derivative, has been achieved through the hydrolytic condensation of (3-chloropropyl)trimethoxysilane. acs.orgscielo.br

In a notable synthetic method, a two-stage process involving acid hydrolysis followed by condensation catalyzed by di-n-butyltin dilaurate yielded the desired product. This method significantly reduced the reaction time compared to previous approaches. acs.org The resulting octakis(3-chloropropyl)octasilsesquioxane is a crystalline solid that serves as a versatile precursor for a wide range of other functionalized POSS molecules through nucleophilic substitution of the chloro groups.

Interactive Data Table: Characterization of Octakis(3-chloropropyl)octasilsesquioxane

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C24H48Cl8O12Si8 | acs.org |

| Synthesis Method | Two-stage hydrolytic condensation | acs.org |

| Precursor | (3-Chloropropyl)trimethoxysilane | acs.org |

| Catalyst | Di-n-butyltin dilaurate | acs.org |

| Yield | 35% | acs.org |

| Reaction Time | 4 days | acs.org |

| Appearance | White crystalline precipitate | acs.org |

Carbosilane Dendrimer Generation

Carbosilane dendrimers are highly branched, tree-like macromolecules with a silicon-carbon backbone. Their synthesis often involves a repetitive sequence of hydrosilylation and Grignard reactions. While direct synthesis routes starting from this compound are not extensively documented in readily available literature, a typical synthesis of carbosilane dendrons has been shown to start from chloropropyl triallyl silane. researchgate.net This suggests that a molecule with a chloropropyl group and reactive silicon moieties can serve as a foundational unit in dendrimer synthesis.

The general strategy for carbosilane dendrimer growth involves the reaction of a silicon-hydride group with an allyl group (hydrosilylation), followed by the conversion of a chloro-silyl group to a new set of allyl groups using a Grignard reagent like allylmagnesium bromide. The 3-chloropropyl group in a precursor molecule could potentially be carried through the dendrimer generations or be used as a reactive site for further functionalization at the core or at specific branching points.

Specialty Chemical Synthesis

This compound is a valuable intermediate in the synthesis of various specialty chemicals due to its dual reactivity. The dichloromethylsilyl group can undergo hydrolysis and condensation reactions, while the chloropropyl group is susceptible to nucleophilic substitution.

One notable application is its use as a synthetic precursor to enoxysilacyclobutanes. It also serves as a starting material for preparing misonidazole-based 18F-radiolabeled organosilicon compounds, which have potential applications in medical imaging as positron emission tomography (PET) ligands. Furthermore, it has been utilized as an intermediate in the synthesis of block copolymers.

The ability to introduce a functionalizable chloropropyl group onto a silicon center makes this compound a versatile building block in organic and organometallic synthesis, enabling the creation of complex molecules with tailored properties for a range of specialized applications.

Intermediate for Enoxysilacyclobutanes

This compound serves as a key synthetic precursor for the formation of enoxysilacyclobutanes. These four-membered cyclic siloxane structures are of interest due to their ring strain, which can be exploited in ring-opening polymerization to produce polysiloxanes with unique properties.

The synthesis typically involves a multi-step process. Initially, the dichlorosilyl group of this compound can be reacted with a suitable diol to form a cyclic siloxane. The pendant chloropropyl group is then available for further chemical transformation. For the formation of an enoxysilacyclobutane, a subsequent intramolecular cyclization reaction is required. This can be achieved by converting the chloropropyl group into a nucleophile that can attack the silicon atom, or by forming a silyl (B83357) enol ether from a ketone-containing derivative, which then undergoes an intramolecular cyclization. The precise reaction pathway can be tailored to achieve specific substitutions on the silacyclobutane (B14746246) ring, leading to a variety of monomers for polymer synthesis.

While detailed mechanisms for the direct conversion are subjects of ongoing research, the general strategy leverages the reactivity of both the silicon-chlorine bonds and the carbon-chlorine bond to construct the strained ring system of enoxysilacyclobutanes.

Precursor for Other Organosilicon Monomers

The reactivity of the chloropropyl group in this compound allows for its conversion into a multitude of other functional organosilicon monomers through nucleophilic substitution reactions. This versatility makes it a fundamental building block in organosilicon chemistry. The silicon-chlorine bonds can also be hydrolyzed and subsequently condensed to form polysiloxanes, or reacted with alcohols to yield alkoxysilanes.

Synthesis of Functionalized Silanes:

The chlorine atom on the propyl chain can be readily displaced by various nucleophiles to introduce a wide range of functionalities. This allows for the synthesis of tailored silane coupling agents and monomers for polymerization.

| Functional Group Introduced | Nucleophile Used | Resulting Organosilicon Monomer (Example) | Potential Applications |

| Amino | Ammonia, Amines | 3-Aminopropyl dichloromethylsilane | Adhesion promoters, surface modifiers, crosslinkers for epoxy resins |

| Epoxy | Epoxides, Glycidol | 3-Glycidoxypropyl dichloromethylsilane | Coatings, adhesives, composite materials |

| Mercapto | Sodium hydrosulfide | 3-Mercaptopropyl dichloromethylsilane | Rubber industry, coatings for corrosion resistance |

These functionalized monomers can then be used to synthesize a variety of polymers with specific properties. For example, the hydrolysis and condensation of these monomers can lead to the formation of functionalized polysiloxanes.

Research Findings:

Recent studies have demonstrated the synthesis of chloropropyl-functionalized linear polysiloxanes. These polymers are created through reactions involving precursors derived from chloropropyl-containing silanes, showcasing the utility of the chloropropyl group in building complex silicone architectures. The presence of the chloropropyl group along the polymer chain provides reactive sites for further chemical modifications, enabling the creation of advanced materials with tailored properties.

Applications in Chromatography and Separations

The ability of this compound and its derivatives to covalently bond to silica surfaces makes it a valuable reagent in the preparation of stationary phases for various chromatographic techniques. The chloropropyl group serves as a versatile linker for the immobilization of a wide range of organic functionalities.

In High-Performance Liquid Chromatography (HPLC) , the surface of silica gel is often modified to create a "bonded phase" that interacts with the components of a mixture to effect separation. Organosilanes, such as this compound, are commonly used for this purpose. The dichlorosilyl group reacts with the surface silanol groups (Si-OH) of the silica particles, forming stable siloxane bonds. This process anchors the chloropropyl group to the silica surface.

The immobilized chloropropyl group can then be further functionalized. For instance, it can be reacted with various nucleophiles to introduce different chemical functionalities, thereby creating stationary phases with diverse selectivities. A notable example is the synthesis of a chloropropyl-functionalized silica hybrid monolithic column for capillary electrochromatography (CEC). nih.gov In this application, a monolithic silica rod with a continuous porous structure is functionalized with chloropropyl groups. These groups can then be modified, for example, by reaction with an amine to introduce ion-exchange capabilities or with a long-chain alkylamine to create a reversed-phase stationary phase. nih.gov

In Gas Chromatography (GC) , the inner surfaces of capillary columns are often deactivated to prevent unwanted interactions between the analytes and the silica surface, which can lead to peak tailing and poor resolution. While various deactivation reagents are used, organosilanes with reactive groups can be employed to create a more inert surface. Although less common than other deactivating agents, chloropropyl-functionalized silanes can be used to modify the surface, followed by further chemical treatment to cap the reactive chloro groups and any remaining silanols. This creates a well-defined, less active surface for the stationary phase to be coated upon.

The versatility of the chloropropyl group allows for the creation of a wide range of stationary phases tailored for specific separation challenges, including the separation of chiral compounds by immobilizing chiral selectors.

Advanced Spectroscopic and Structural Elucidation of 3 Chloropropyl Dichloromethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

²⁹Si NMR spectroscopy is particularly powerful for elucidating the connectivity of silicon atoms within a molecule. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment, which is dictated by the nature and number of substituents attached to the silicon atom. pascal-man.comhuji.ac.il The chemical shift range for silicon compounds is extensive, spanning from approximately +50 to -200 ppm. pascal-man.com

In the context of 3-Chloropropyl dichloromethylsilane (B8780727) and its derivatives, ²⁹Si NMR is instrumental in tracking the transformation of the silicon center during reactions such as hydrolysis and condensation. The starting material, 3-Chloropropyl dichloromethylsilane, exhibits a characteristic signal in the ²⁹Si NMR spectrum. For instance, the related compound trichloro(3-chloropropyl)silane shows a distinct chemical shift that serves as a reference point. spectrabase.com

Upon hydrolysis and subsequent condensation, new silicon-oxygen (siloxane) bonds are formed, leading to significant changes in the ²⁹Si NMR spectrum. The chemical shifts of the resulting siloxane structures are typically categorized using the Tⁿ notation, where 'T' signifies a trifunctional silicon atom (as in the case of the dichloromethylsilane moiety after hydrolysis of the two chlorine atoms) and 'n' denotes the number of siloxane bonds connected to that silicon. researchgate.net For example, a T⁰ species represents the initial hydrolyzed monomer, while T¹, T², and T³ represent silicon atoms with one, two, and three siloxane bridges, respectively. researchgate.net This allows for the quantitative analysis of the degree of condensation in the resulting polysiloxane network. researchgate.net

| Silicon Environment | Typical ²⁹Si Chemical Shift Range (ppm) |

| T⁰ (Monomer) | -42 to -50 |

| T¹ (End-group) | -50 to -58 |

| T² (Linear) | -58 to -68 |

| T³ (Cross-linked) | -68 to -76.5 |

| This table presents typical chemical shift ranges for trifunctional silicon atoms in different condensation states. Actual values can vary based on substituents and solvent. researchgate.netresearchgate.net |

While ¹D ²⁹Si NMR provides information on silicon connectivity, multi-dimensional NMR techniques are often necessary to confirm the complete and complex architecture of the resulting derivatives. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC), specifically ²⁹Si-¹H HMBC, are invaluable for establishing correlations between silicon atoms and protons over two to three bonds. researchgate.net This allows for the unambiguous assignment of proton and carbon signals in the vicinity of the silicon atom, confirming the integrity of the 3-chloropropyl group throughout chemical transformations.

Furthermore, advanced pulse sequences like 2D INEPT-INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be employed to establish direct ²⁹Si-²⁹Si correlations, providing definitive evidence for the formation of siloxane linkages and mapping out the backbone of the resulting polymer or oligomer. consensus.appacs.org These experiments are particularly useful for characterizing complex, branched, or cyclic siloxane structures that may form during condensation. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of molecules, making them ideal for identifying specific functional groups and monitoring reaction progress.

The hydrolysis of this compound and subsequent condensation reactions lead to the formation of siloxane (Si-O-Si) bonds and the potential for reactions involving the carbon-chlorine (C-Cl) bond.

Siloxane (Si-O-Si) Bonds: The formation of siloxane bonds is readily identified by strong absorption bands in the FT-IR spectrum, typically in the range of 1000-1100 cm⁻¹. researchgate.netresearchgate.net The exact position and shape of this band can provide information about the structure of the polysiloxane network; for example, cyclic or strained siloxane rings tend to absorb at the lower end of this range, while linear chains and more complex networks absorb at higher frequencies. researchgate.net Raman spectroscopy also shows characteristic Si-O-Si vibrations, often in the 500-600 cm⁻¹ region. scirp.org

Carbon-Chlorine (C-Cl) Bonds: The C-Cl stretching vibration is typically observed in the FT-IR and Raman spectra in the region of 600-800 cm⁻¹. researchgate.net The presence of this band in the product spectrum confirms that the chloropropyl group has remained intact during the hydrolysis and condensation of the silane (B1218182) moiety.

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| Si-O-Si (asymmetric stretch) | 1000-1100 | 500-600 |

| C-Cl (stretch) | 600-800 | 600-800 |

| Si-(OCH₃)₂ (pre-hydrolysis) | ~620 | ~620 |

| This table provides typical vibrational frequencies for key functional groups. The exact positions can be influenced by the molecular environment. researchgate.netresearchgate.netscirp.org |

Both FT-IR and Raman spectroscopy can be used for in-situ monitoring of the hydrolysis and condensation reactions of alkoxysilanes, a process analogous to the reactions of chlorosilanes. nih.govresearchgate.net By tracking the disappearance of reactant bands and the appearance of product bands over time, kinetic information can be obtained. nih.gov For example, during the hydrolysis of a related trimethoxysilane, the decrease in the intensity of Si-(OCH₃)₂ bands (around 620 cm⁻¹) and the concurrent increase in the intensity of Si-O-Si bands (around 583 cm⁻¹) can be monitored. scirp.org Similarly, for this compound, one would monitor the disappearance of Si-Cl bands and the emergence of Si-O-Si and Si-OH (silanol) intermediates. The consumption of water can also be tracked in real-time. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.ukchemdictionary.org This results in a distinctive M+2 peak for any fragment containing a single chlorine atom, where the M+2 peak has about one-third the intensity of the main peak. chemguide.co.uk Since this compound contains three chlorine atoms, its molecular ion region will show a complex pattern of M, M+2, M+4, and M+6 peaks, reflecting the statistical distribution of the chlorine isotopes. youtube.com

Electron ionization (EI) mass spectrometry typically causes extensive fragmentation. The fragmentation pattern of silyl (B83357) derivatives is well-studied. nih.gov For this compound, common fragmentation pathways would include:

α-cleavage: Loss of a methyl radical (•CH₃) or a chloropropyl radical (•CH₂CH₂CH₂Cl).

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Cleavage of the C-C bonds within the propyl chain.

Rearrangement reactions common in mass spectrometry. miamioh.edu

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₄H₉Cl₃Si, HRMS can confirm its identity by providing an experimental mass that closely matches the theoretical (exact) mass. sigmaaldrich.comsigmaaldrich.com

The theoretical monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ²⁸Si). The presence of three chlorine atoms results in a characteristic isotopic pattern (A, A+2, A+4, A+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which is a key signature in its mass spectrum.

While specific HRMS data for this compound is not widely published in public databases, the analysis of its derivatives is common. For instance, its derivative (3-Chloropropyl)trimethoxysilane (C₆H₁₅ClO₃Si) has a reported monoisotopic mass of 198.0478986 Da. nih.gov Such precise measurements are crucial for confirming the successful synthesis of derivatives and for distinguishing between compounds with similar nominal masses.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Chemical Formula | C₄H₉Cl₃Si |

| Molecular Weight (Average) | 191.56 g/mol sigmaaldrich.com |

| Monoisotopic Mass (Calculated) | 189.9488 Da |

Note: The monoisotopic mass is calculated using the masses of the most abundant isotopes: C=12.0000, H=1.007825, Cl=34 .968853, Si=27.976927.

Fragmentation Pattern Interpretation

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule like this compound is ionized, it forms a molecular ion (M⁺) that can undergo various fragmentation pathways. The interpretation of these fragments helps in reconstructing the original molecular structure.

Predicted Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the silicon atom is a common pathway for organosilanes. This would lead to the loss of a propyl chloride radical or related fragments.

Loss of Chlorine: The molecular ion could lose a chlorine radical (·Cl) from either the dichlorosilyl group or the chloropropyl chain. The loss of HCl is also a plausible rearrangement pathway.

Loss of Methyl Group: Cleavage of the Si-CH₃ bond would result in the loss of a methyl radical (·CH₃), leading to a fragment at [M-15]⁺.

Cleavage of the Propyl Chain: Fragmentation can occur along the three-carbon chain, leading to smaller charged fragments.

Rearrangements: McLafferty-type rearrangements involving the carbonyl group are not applicable here, but other hydrogen rearrangements can occur, often leading to the elimination of small neutral molecules like ethene or propene from the chloropropyl chain.

For the related compound, (3-Chloropropyl)trimethoxysilane, major fragments are observed at m/z values of 42 and 91, indicating complex cleavage and rearrangement processes within the molecule under EI conditions. nih.gov A similar complexity would be expected for this compound, with the resulting spectrum being a unique fingerprint of its structure.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. While this compound itself is a liquid at room temperature, its derivatives, particularly those involving inorganic nanoparticles or polymers, are frequently analyzed using XRD. sigmaaldrich.com

In materials science, chloropropyl-functionalized silanes are used to modify the surfaces of crystalline materials, such as iron oxide (Fe₃O₄) nanoparticles. nih.gov In these cases, XRD analysis serves several key purposes:

Confirmation of Crystalline Core: XRD patterns are used to confirm that the crystalline structure of the underlying material (e.g., the Fe₃O₄ core) is preserved after the surface modification process with the silane.

Phase Identification: The technique verifies the phase and purity of the crystalline component of the composite material.

Assessment of Crystallite Size: The broadening of XRD peaks can be used to estimate the average size of the crystalline domains via the Scherrer equation.

For example, in studies involving Fe₃O₄ nanoparticles coated with (3-Chloropropyl)trimethoxysilane derivatives, the XRD patterns of the final product typically show diffraction peaks corresponding to the cubic spinel structure of magnetite, confirming the integrity of the nanoparticle core throughout the chemical functionalization. nih.gov

Thermal Analysis (TGA, DSC) for Material Properties of Derived Polymers

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the material properties of polymers derived from this compound, such as polysiloxanes.

A study on polysiloxanes containing chloropropyl groups investigated their thermal stability using TGA. researchgate.net The analysis revealed that the introduction of chloropropyl units has a complex effect on the thermal degradation of the polysiloxane backbone.

Key Research Findings from TGA Analysis:

Accelerated Depolymerization: Increasing the molar content of chloropropyl groups was found to accelerate the depolymerization of the main polysiloxane chain. researchgate.net

Complex Degradation Mechanism: The TGA and derivative thermogravimetry (DTG) curves showed multiple degradation peaks, indicating a complicated degradation process. researchgate.net

Cross-linking at High Temperatures: The presence of chloropropyl groups promotes the formation of a cross-linked network in the residue at high temperatures (around 800 °C), which helps to inhibit the formation of volatile components and increase the char yield. researchgate.net

Degradation Temperature: Polysiloxanes with a higher concentration of chloropropyl groups began to decompose rapidly at temperatures between 180 °C and 400 °C. In contrast, those with a lower concentration of these groups showed major degradation in a higher temperature range, from 480 °C to 620 °C. researchgate.net

Table 2: TGA Data Summary for Polysiloxanes with Chloropropyl Groups

| Molar Ratio of Chloropropyl Units | Primary Degradation Range | Peak Degradation Temperature (Tp) | Effect on Residue |

| High | 180 °C - 400 °C | Occurs in the initial stage | Promotes cross-linking |

| Low | 480 °C - 620 °C | Occurs in the latter stage | Higher thermal stability initially |

Data synthesized from findings reported in a study on the thermal degradation of polysiloxanes containing chloropropyl groups. researchgate.net

DSC analysis complements TGA by measuring changes in heat flow, allowing for the determination of glass transition temperatures (Tg), melting points (Tm), and crystallization behavior of the derived polymers, which are critical parameters for defining their application range.

Electron Microscopy (SEM, TEM) for Morphology of Modified Surfaces and Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials at the micro- and nanoscale. For materials derived from or functionalized with this compound, these techniques provide direct evidence of the resulting morphology.

Applications in Characterizing Derived Materials:

Surface Morphology: SEM is widely used to study the surface of materials modified with chloropropyl silanes. It can reveal changes in texture, porosity, and the uniformity of coatings on substrates.

Nanoparticle Characterization: In the synthesis of functionalized nanoparticles, SEM and TEM are indispensable. TEM provides detailed information on the size, size distribution, and shape of the nanoparticles. It can also visualize the core-shell structure, for example, in Fe₃O₄ nanoparticles coated with a silane layer, confirming that the coating is present and uniform. nih.gov

Composite Materials: For composites and hybrid materials, electron microscopy helps to understand the dispersion of functionalized particles within a polymer matrix and the interfacial adhesion between the different phases.

In a study where Fe₃O₄ nanoparticles were functionalized using (3-Chloropropyl)trimethoxysilane and a further bioactive molecule, TEM analysis was crucial to confirm that the synthesized nanoparticles had a spherical shape and a distinct core-shell structure. nih.gov Similarly, other research has utilized SEM and TEM to characterize the structure of nanocomposites prepared by immobilizing ionic liquids on surfaces modified with chloropropyl silanes. researchgate.net

Computational and Theoretical Investigations of 3 Chloropropyl Dichloromethylsilane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity. For a molecule like 3-chloropropyl dichloromethylsilane (B8780727), these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds.

Table 1: Hypothetical Electronic Properties of 3-Chloropropyl dichloromethylsilane from Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Represents the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 D | A significant dipole moment suggests a polar molecule with strong intermolecular interactions. |

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, DFT could be employed to study its hydrolysis, a key reaction for dichlorosilanes, or its participation in hydrosilylation reactions.

DFT studies on similar organosilanes have provided detailed insights into reaction pathways. For instance, research on the hydrosilylation of alkenes catalyzed by platinum complexes has used DFT to map out the entire catalytic cycle, including oxidative addition, insertion, and reductive elimination steps. A similar approach for this compound would clarify its reactivity profile in such processes.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into dynamic processes and interactions at interfaces. For this compound, MD simulations could model its interaction with surfaces, such as silica (B1680970) or metal oxides, which is crucial for its application as a coupling agent.

These simulations can reveal how the molecule orients itself at a surface, the nature of the intermolecular forces at play, and the structure of the resulting self-assembled monolayer. Studies on other functionalized silanes have shown that the nature of the organic chain and the reactive groups on the silicon atom dictate the packing and ordering of the molecules on a substrate.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Conformational analysis of this compound would involve identifying the most stable arrangements of the propyl chain relative to the dichloromethylsilyl group. Rotation around the C-C and Si-C single bonds gives rise to various conformers with different energies.

Understanding the preferred conformations is important for predicting how the molecule will interact with other molecules or surfaces. For example, the accessibility of the reactive Si-Cl bonds for hydrolysis could be influenced by the conformation of the chloropropyl chain.

Catalyst-Substrate Interaction Modeling

In many of its applications, particularly in catalysis, this compound would interact with a catalyst. Computational modeling, often using DFT, can be used to study the intricate details of these catalyst-substrate interactions. For example, in a platinum-catalyzed cross-linking reaction, modeling could reveal how the silane (B1218182) coordinates to the platinum center, the electronic effects of the ligands on the catalyst, and the energetics of the subsequent reaction steps.

Such studies are invaluable for understanding the mechanism of catalysis and for the rational design of more efficient catalytic systems for organosilane chemistry.

Environmental Considerations and Green Chemistry Aspects of 3 Chloropropyl Dichloromethylsilane

Environmental Fate and Degradation Pathways

The environmental impact of 3-Chloropropyl dichloromethylsilane (B8780727) is primarily dictated by its reactivity in the presence of water and its subsequent transformation in various environmental compartments. As an organochlorosilane, its fate is closely linked to hydrolysis, which is the initial and most significant degradation step.

Hydrolytic Stability and Products

Chlorosilanes are characterized by their high reactivity towards nucleophilic substitution, and the silicon-chlorine bond is particularly susceptible to cleavage by water. globalsilicones.orgnih.gov 3-Chloropropyl dichloromethylsilane possesses two such reactive sites. Upon contact with water or atmospheric moisture, it undergoes rapid and vigorous hydrolysis. globalsilicones.org This reaction is generally considered irreversible and is the primary pathway for its initial environmental transformation.

The hydrolysis of one mole of this compound yields one mole of (3-chloropropyl)methylsilanediol and two moles of hydrogen chloride (HCl). elkem.com The resulting silanediol (B1258837) is typically unstable and readily undergoes self-condensation reactions, forming siloxane oligomers and polymers with the elimination of water. elkem.com These condensed products are generally water-insoluble.

Due to this high reactivity, the parent compound, this compound, is not expected to persist in aquatic environments. Its environmental presence is transient, quickly giving way to its hydrolysis products. oecd.org For a structurally related compound, 3-chloropropyltrimethoxysilane (B1208415) (CPTMO), the hydrolytic half-life at 25°C and pH 7 has been measured at a mere 53.3 minutes, highlighting the rapid nature of this transformation for functionalized chloropropylsilanes. oecd.org

| Reactant | Reaction with Water | Primary Hydrolysis Products | Secondary Products |

|---|---|---|---|

| This compound | Fast and irreversible | (3-chloropropyl)methylsilanediol + Hydrogen Chloride (HCl) | Polysiloxane oligomers/polymers (from condensation) |

Atmospheric Oxidation and Half-Life Determination

In the atmosphere, the fate of this compound is also governed by its swift hydrolysis with ambient moisture. oecd.org Consequently, the atmospheric persistence of the parent molecule is extremely short. The focus of atmospheric fate assessment, therefore, shifts to its hydrolysis product, (3-chloropropyl)methylsilanediol.

| Parameter | Value (based on proxy data for 3-chloropropylsilanetriol) | Reference |

|---|---|---|

| Primary Atmospheric Sink | Reaction with OH Radicals | harvard.edu |

| Overall OH Rate Constant | 1.24 x 10⁻¹¹ cm³/molecule-sec | oecd.org |

| Estimated Atmospheric Half-Life | ~1.3 days | oecd.org |

Biodegradation Potential

Organosilicon compounds, particularly high-molecular-weight silicones, are generally considered to have low biodegradability. wikipedia.org However, the environmental degradation of smaller organosilanes can occur, often following an initial abiotic transformation. For compounds like this compound, the crucial first step is hydrolysis.

The biodegradability of the parent compound is not a relevant endpoint due to its rapid hydrolysis. The assessment must instead consider its hydrolysis products. Studies on the related compound CPTMO showed that it is readily biodegradable, achieving 84% degradation in 28 days. This is attributed to the biodegradation of its hydrolysis products, methanol (B129727) and the corresponding silanetriol. oecd.org

Green Synthesis Approaches for Organosilicon Compounds

The traditional "Direct Process" for producing methyl chlorosilanes, while commercially vital, presents environmental challenges. researchgate.net In response, green chemistry principles are being applied to develop more sustainable synthesis routes for organosilicon compounds. These approaches aim to improve atom economy, reduce reliance on hazardous reagents, and utilize less energy-intensive conditions.

A key reaction in organosilane synthesis is hydrosilylation, the addition of a Si-H bond across an unsaturated bond. rsc.orgucsd.edu Historically, this reaction has relied on precious metal catalysts like platinum (e.g., Speier's or Karstedt's catalyst). ucsd.edu Green alternatives focus on several areas:

Earth-Abundant Metal Catalysts: Research is increasingly focused on replacing expensive and rare platinum-group metals with catalysts based on earth-abundant and less toxic metals such as iron, cobalt, and nickel. ucsd.edursc.org

Photocatalysis: The use of light to drive chemical reactions offers a green alternative. Platinum(II) complexes have been shown to catalyze hydrosilylation efficiently under visible green light, potentially reducing the energy input required. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Approaches: The ultimate green chemistry goal is to eliminate the need for catalysts and solvents altogether. Methods using simple alkali metal phosphates or even catalyst-free conditions for specific transformations are being explored. rsc.orgrsc.org

Avoiding Chlorinated Intermediates: A significant green advancement is the development of routes that bypass the production of chlorosilanes entirely. One such method is the direct synthesis of methylmethoxysilanes from silicon metal and dimethyl ether, which avoids the use of methyl chloride and produces less corrosive byproducts. rsc.org Another approach involves the deborylative silylation of organoboronates to form C-Si bonds under transition-metal-free conditions. nih.gov

| Aspect | Traditional Approach (e.g., Direct Process, Pt-Catalyzed Hydrosilylation) | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Precious metals (e.g., Platinum) | Earth-abundant metals (Fe, Co), photocatalysts, or catalyst-free systems ucsd.eduresearchgate.net |

| Reagents | Often involves chlorinated compounds (e.g., methyl chloride) | Seeks to use less hazardous starting materials like ethers or organoboronates rsc.orgnih.gov |

| Conditions | Often high temperature and pressure | Milder conditions, use of light as an energy source rsc.orgnih.gov |

| Byproducts | Corrosive (e.g., HCl), potential for chlorinated waste | Fewer and less hazardous byproducts |

Lifecycle Assessment Considerations for Related Materials

A Lifecycle Assessment (LCA) provides a holistic view of the environmental impact of a product, from raw material extraction to end-of-life disposal. researchgate.net For materials derived from or related to this compound, such as specialty silicones and silane (B1218182) coupling agents, the LCA reveals a complex environmental profile.

Raw Material and Manufacturing: The production of silicon metal and subsequent synthesis of silanes are energy-intensive processes. researchgate.netsilicones.eu This "cradle-to-gate" phase is associated with significant greenhouse gas (GHG) emissions, primarily linked to energy consumption. silicones.eu